7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione
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Overview
Description
7-(Iodomethyl)-1,7-dimethylbicyclo[221]heptane-2,3-dione is a bicyclic compound with a unique structure that includes an iodomethyl group and two ketone functionalities
Preparation Methods
The synthesis of 7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione can be achieved through several routes. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles, followed by subsequent functionalization steps . Industrial production methods may involve the use of palladium-catalyzed β-(hetero)arylation reactions to introduce the iodomethyl group with high diastereoselectivity .
Chemical Reactions Analysis
7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone functionalities.
Substitution: The iodomethyl group can undergo nucleophilic substitution reactions to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Scientific Research Applications
7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the ketone functionalities can undergo various transformations. These interactions can affect molecular pathways and lead to specific biological effects .
Comparison with Similar Compounds
Similar compounds to 7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione include other bicyclic ketones and iodomethyl derivatives. For example:
1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione: Lacks the iodomethyl group but shares the bicyclic ketone structure.
7-Oxabicyclo[2.2.1]heptane derivatives: These compounds have an oxygen atom in the bicyclic framework and exhibit different reactivity
Properties
IUPAC Name |
7-(iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO2/c1-9-4-3-6(7(12)8(9)13)10(9,2)5-11/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBSWQHYGYNOFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1(C)CI)C(=O)C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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